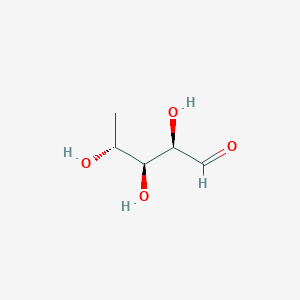
5-Deoxy-D-xylose
Descripción general
Descripción
5-Deoxy-D-xylose (5-DX) is a sugar that is a derivative of D-xylose, a naturally occurring sugar found in plants. It has been used in various scientific and medical research applications, particularly in the fields of biochemistry and physiology. 5-DX has several biochemical and physiological effects, which have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Conformation Analysis
5-Deoxy-D-xylose derivatives, such as methyl 5-deoxy-α-D-xylofuranoside, have been synthesized from D-xylose. These compounds are studied for their conformations using techniques like NMR and mass spectrometry. The synthesis process typically involves separation steps using strong anion exchangers (Moravcova et al., 1997).
Fluorocarbohydrate Synthesis
Fluorocarbohydrates like 5-deoxy-5-fluoro-D-xylose have been synthesized, illustrating the chemical versatility of this compound derivatives. This synthesis has implications for the study of fluorine-containing sugars and their potential applications (Kent & Young, 1971).
Medicinal Chemistry and Nucleoside Synthesis
This compound derivatives are used as intermediates in the synthesis of medically significant compounds like nucleosides. For example, they play a role in the creation of compounds such as 3'-azido-3'-deoxythymidine, a key component in antiretroviral therapies (Fleet et al., 1988).
Carbohydrate-Based Total Syntheses
Efficient syntheses of compounds like pyrenolide D from this compound derivatives highlight the importance of these sugars in complex organic syntheses. This demonstrates the role of this compound in creating structurally diverse molecules (Thirupathi et al., 2011).
Fast Pyrolysis Mechanism Study
The study of the fast pyrolysis mechanism of xylose, a process relevant to biofuel production, involves understanding the role of intermediates like this compound. This research is critical for optimizing biofuel production processes (Hu et al., 2019).
Synthetic Biology and Systems Chemistry
This compound derivatives are explored in synthetic biology, particularly in the development of artificial nucleic acids like xylose-DNA. This research has implications for understanding the stability and information storage capacity of nucleic acid analogs (Ramaswamy et al., 2010).
Metabolic Engineering Applications
The this compound oxidative pathway is utilized in recombinant microorganisms for producing valuable compounds. This demonstrates the sugar's role in metabolic engineering and synthetic biology (Valdehuesa et al., 2018).
Propiedades
IUPAC Name |
(2R,3S,4R)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)



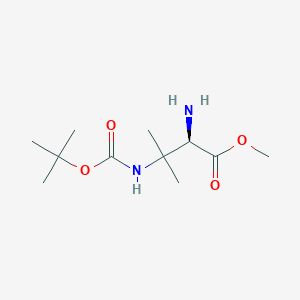
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)

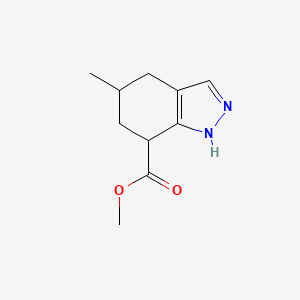
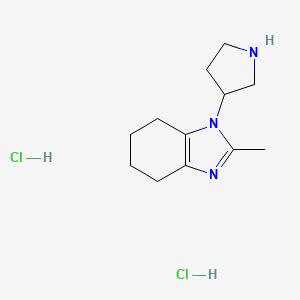
![2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1433673.png)
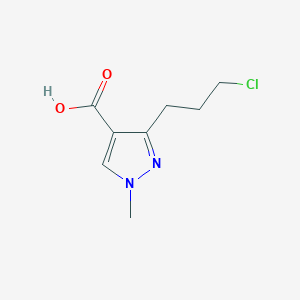

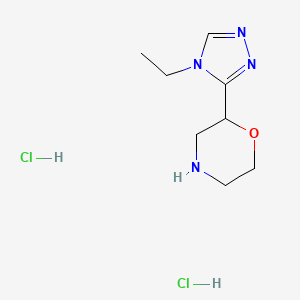
![3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1433680.png)